Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
CAS No.: 1351649-66-5
Cat. No.: VC11868421
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351649-66-5 |
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Molecular Formula | C15H20BrNO2 |
Molecular Weight | 326.23 g/mol |
IUPAC Name | 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
Standard InChI | InChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19) |
Standard InChI Key | AIFNTZGANMOPFY-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES | C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O |
Introduction
Structural Identification and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzamide scaffold modified by a bromine atom at the 2-position of the benzene ring. The amide nitrogen is substituted with a 2-cyclohexyl-2-hydroxyethyl group, introducing both aliphatic and hydroxyl functionalities. This configuration combines aromatic, cycloaliphatic, and polar motifs, which may influence its solubility, stability, and interactions with biological targets .
Key Physicochemical Data
While direct measurements for this compound are sparse, analogous benzamide derivatives provide insights into its likely properties:
Note: The presence of a chlorine atom in the CAS-registered compound (1351652-89-5) suggests a possible discrepancy in the queried structure . The target molecule may represent a variant without chlorine, necessitating clarification in future studies.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide likely follows established benzamide derivatization strategies:
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Bromination: Introduction of bromine at the 2-position of benzoyl chloride via electrophilic aromatic substitution using Br₂/FeBr₃ .
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Amide Coupling: Reaction of 2-bromobenzoyl chloride with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) to form the amide bond.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the final product .
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Polar aprotic solvents like dichloromethane or acetonitrile enhance reactivity.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Catalysis: Lewis acids (e.g., HOBt, EDCI) may improve coupling efficiency .
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Mechanisms
While direct pharmacological data for this compound are unavailable, structurally related benzamides exhibit diverse biological activities:
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Analgesic Effects: N-(2-Aminocycloaliphatic)benzamides demonstrate potent analgesic properties, often surpassing morphine in efficacy . The cyclohexyl group in the target compound may mimic cycloaliphatic moieties in these analogs, suggesting potential opioid receptor modulation .
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Antiprotozoal Activity: N-Benzoyl-2-hydroxybenzamides show activity against Plasmodium falciparum and Leishmania donovani, with electron-withdrawing substituents (e.g., bromine) enhancing potency . The bromine atom in the target molecule could similarly improve binding to parasitic enzymes .
SAR Insights
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Bromine Substituent: Enhances lipophilicity and steric interactions, potentially improving membrane permeability and target engagement .
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Hydroxyethyl Group: Introduces hydrogen-bonding capacity, which may aid solubility and receptor interactions .
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Cyclohexyl Moiety: Contributes to conformational rigidity, possibly stabilizing bioactive conformations .
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